![molecular formula C8H15NO B13189091 [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)
[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol: is a spirocyclic compound characterized by a unique structure that includes a spiro[23]hexane core with an aminomethyl group and a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol typically involves the reaction of a spiro[2.3]hexane derivative with an aminomethylating agent. One common method includes the use of formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group. The methanol group can be introduced through subsequent reduction reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [5-(Aminomethyl)spiro[23]hexan-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its spirocyclic structure may provide insights into the conformational dynamics of biological molecules.
Medicine: In medicinal chemistry, [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the spirocyclic core provides structural stability. This allows the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Spiro[2.3]hexane derivatives: These compounds share the spirocyclic core but may have different functional groups attached.
Spiro[5.5]undecane derivatives: These compounds have a larger spirocyclic core and may exhibit different chemical and biological properties.
Uniqueness: The uniqueness of [5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol lies in its specific combination of functional groups and spirocyclic structure. This provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[5-(aminomethyl)spiro[2.3]hexan-5-yl]methanol |
InChI |
InChI=1S/C8H15NO/c9-5-8(6-10)3-7(4-8)1-2-7/h10H,1-6,9H2 |
InChI Key |
TUZMYLBFTSJCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



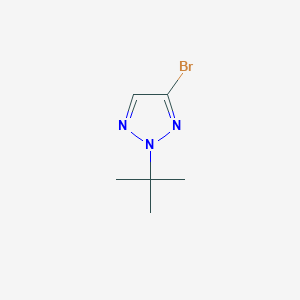
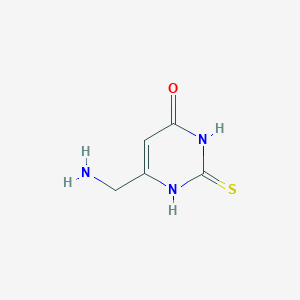
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)

![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)
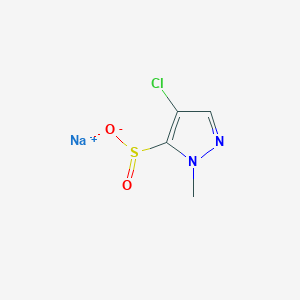
![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
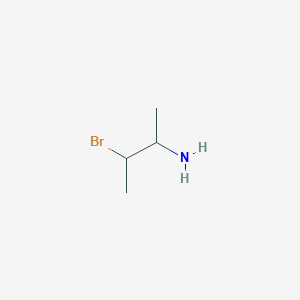
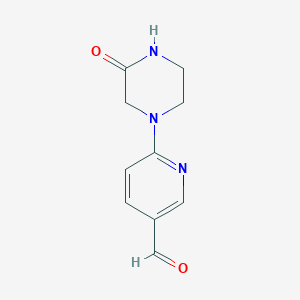
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)

![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
